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Compound of Interest

Compound Name: 4-(2-Hydrazinylethyl)morpholine

Cat. No.: B1587574

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-
Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile intermediate in the pharmaceutical
and chemical industries. This document is intended for researchers, scientists, and drug
development professionals, offering in-depth insights into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information
presented herein is synthesized from established spectral databases and scientific literature,
providing a foundation for compound identification, quality control, and reaction monitoring.

Molecular Structure and Key Physicochemical
Properties

4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a primary alcohol and a
tertiary amine incorporated within a morpholine ring. Its unique bifunctional nature makes it a
valuable building block in organic synthesis.
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Property Value Source

Molecular Formula CeH13NO:2 --INVALID-LINK--
Molecular Weight 131.17 g/mol --INVALID-LINK--
IUPAC Name 2-(Morpholin-4-yl)ethan-1-ol --INVALID-LINK--[1]
Boiling Point 227 °C at 757 mmHg --INVALID-LINK--[2]
Density 1.083 g/mL at 25 °C --INVALID-LINK--[2]
Refractive Index (n20/D) 1.476 --INVALID-LINK--[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following sections detail the expected *H and 3C NMR spectra of 4-(2-
Hydroxyethyl)morpholine. The interpretation is based on the known chemical shifts and
coupling patterns of morpholine derivatives.

'H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Hydroxyethyl)morpholine will exhibit distinct signals
corresponding to the different proton environments in the molecule. The morpholine ring
protons typically show a characteristic pattern due to the chair conformation of the ring.

Expected *H NMR Data (in CDCls, 400 MHz)
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Causality Behind Experimental Choices: The choice of deuterochloroform (CDCls) as a solvent
is standard for many organic molecules due to its ability to dissolve a wide range of compounds
and its relatively simple residual solvent peak. A 400 MHz spectrometer provides sufficient
resolution to distinguish the different proton signals.

Experimental Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)morpholine in
0.6-0.7 mL of CDCls. Add a small amount of tetramethylsilane (TMS) as an internal standard
(6 0.00 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shift scale using the TMS signal.

3C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the
molecule.
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Expected 3C NMR Data (in CDClIs, 100 MHz)

Chemical Shift (6, ppm) Assignment

~67.0 O-CHz (morpholine ring)
~60.0 HO-CH:z

~58.0 N-CH2-CH20H

~54.0 N-CH:z (morpholine ring)

Self-Validating System: The number of signals in the *3C NMR spectrum should correspond to
the number of unique carbon atoms in the molecule, confirming the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)
2950-2800 Strong C-H stretch (aliphatic)
1450-1400 Medium C-H bend (scissoring)

1115 Strong C-O-C stretch (ether)

1070 Strong C-N stretch (tertiary amine)
1040 Strong C-O stretch (primary alcohol)

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen
bonding, a common feature in alcohols. The strong C-O-C and C-N stretching bands are
characteristic of the morpholine ring.

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
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o Sample Preparation: Place a drop of neat 4-(2-Hydroxyethyl)morpholine between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

e Instrument Setup: Place the plates in the spectrometer's sample holder.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty plates should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Mass Spectrometry Data (LC-ESI-QFT, MS2; [M+H]*)

The following data is from an electrospray ionization (ESI) experiment, which is a soft ionization
technique that typically produces the protonated molecule [M+H]*.

m/z Relative Intensity (%) Tentative Formula
132.1017 53.0 CsH1aNO2+ ([M+H]*)
114.0912 60.1 CeH12NO™

88.0756 26.2 CaHi1oNO™*

70.0650 99.9 CaHsN™*

Data obtained from MassBank, Accession: MSBNK-Eawag-EQ00429906
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule can provide valuable structural information.

[M+H]* - H20 miz = 114 - CaHa ~ - H20 ~
m/z = 132 [M+H - H20]* m/z = 88 m/z = 70
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Click to download full resolution via product page
Caption: Proposed fragmentation of protonated 4-(2-Hydroxyethyl)morpholine.

Authoritative Grounding: The observed fragments are consistent with the known fragmentation
patterns of morpholine derivatives, involving the loss of water from the hydroxyethyl side chain
and subsequent ring cleavage.

Experimental Protocol: ESI-MS Analysis

o Sample Preparation: Prepare a dilute solution of 4-(2-Hydroxyethyl)morpholine in a suitable
solvent such as methanol or acetonitrile with a small amount of formic acid to promote
protonation.

e Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to
obtain a stable signal.

» Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies
(MS/MS), select the [M+H]* ion and subiject it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 4-(2-Hydroxyethyl)morpholine. The combination of NMR,
IR, and MS data, along with the provided experimental protocols, offers a robust framewaork for
researchers and scientists working with this important chemical intermediate. Adherence to
sound experimental practices and a thorough understanding of spectroscopic principles are
paramount for ensuring data quality and accurate structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
e 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

 To cite this document: BenchChem. [Spectroscopic Data of 4-(2-Hydroxyethyl)morpholine:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587574#spectroscopic-data-nmr-ir-mass-spec-of-4-
2-hydroxyethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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